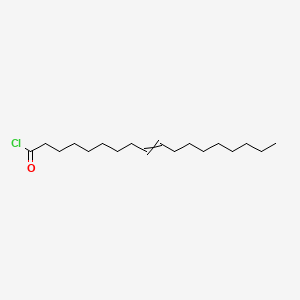

Oleoyl chloride

Overview

Description

Oleoyl chloride, also known as this compound, is a fatty acid derivative with the molecular formula C18H33ClO and a molar mass of 300.91 g/mol . It is a clear, colorless to pale beige liquid that is sensitive to moisture and humidity . This compound is widely used as an intermediate in organic synthesis and has applications in various industries, including textiles, pharmaceuticals, and surfactants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleoyl chloride, is typically synthesized by the reaction of oleic acid with phosphorus trichloride . The process involves adding phosphorus trichloride to oleic acid under controlled temperature conditions (25-33°C) while stirring. After the addition is complete, the temperature is raised to 55°C and maintained for four hours. The lower phosphorous acid is then removed to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound, follows a similar synthetic route but on a larger scale. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The compound is then purified and stored under specific conditions to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Oleoyl chloride, undergoes various chemical reactions, including:

Acylation Reactions: It reacts with alcohols, phenols, and amines to form esters and amides.

Hydrolysis: In the presence of water, it hydrolyzes to form oleic acid and hydrochloric acid.

Substitution Reactions: It can participate in nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

Alcohols and Phenols: React with this compound, in the presence of a base such as pyridine to form esters.

Amines: React with the compound to form amides under mild conditions.

Water: Hydrolyzes the compound to form oleic acid and hydrochloric acid.

Major Products Formed

Esters: Formed by the reaction with alcohols and phenols.

Amides: Formed by the reaction with amines.

Oleic Acid: Formed by hydrolysis.

Scientific Research Applications

Oleoyl chloride, has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants and detergents.

Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

Medicine: Utilized in the synthesis of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of textiles, synthetic fibers, and printing and dyeing processes.

Mechanism of Action

The mechanism of action of Oleoyl chloride, varies depending on its application:

Comparison with Similar Compounds

Oleoyl chloride, can be compared with other similar compounds such as:

Stearoyl Chloride: Another fatty acid chloride with a saturated carbon chain.

Palmitoyl Chloride: A fatty acid chloride with a shorter carbon chain.

Myristoyl Chloride: A fatty acid chloride with an even shorter carbon chain.

Uniqueness

The uniqueness of this compound, lies in its unsaturated carbon chain, which imparts different chemical properties and reactivity compared to its saturated counterparts .

Properties

IUPAC Name |

octadec-9-enoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQBTMWHIOYKKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861738 | |

| Record name | 9-Octadecenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7378-94-1 | |

| Record name | 9-Octadecenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

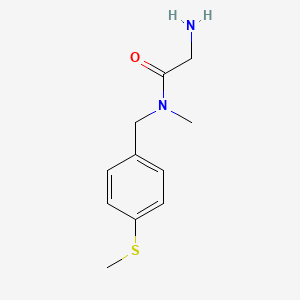

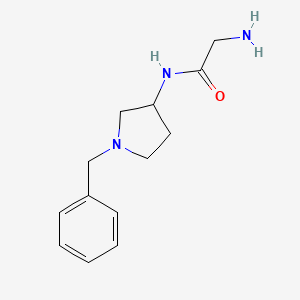

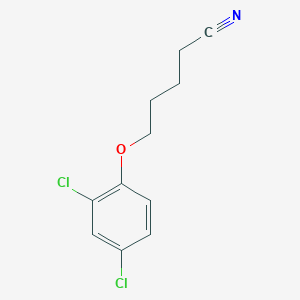

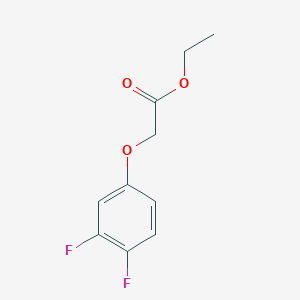

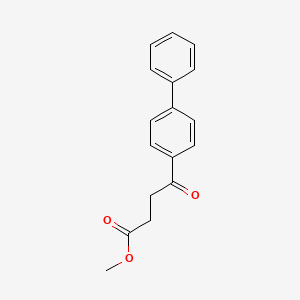

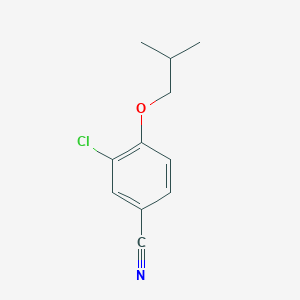

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B7858979.png)

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B7859020.png)

![1-[4-[3-(4-Methylpiperidin-1-yl)propylamino]piperidin-1-yl]ethanone](/img/structure/B7859026.png)

![4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B7859034.png)